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Compound of Interest

Compound Name:
3-Phenylmethanesulfonyl-

propionic acid

Cat. No.: B1274670 Get Quote

For researchers, scientists, and professionals in drug development, this technical guide

provides an in-depth overview of the spectroscopic data for 3-(Phenylsulfonyl)propionic acid.

This document presents a comprehensive summary of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental

protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary
The empirical formula for 3-(Phenylsulfonyl)propionic acid is C₉H₁₀O₄S, with a molecular

weight of 214.24 g/mol . Spectroscopic analysis confirms the structure of this compound, and

the key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the structure of a molecule. The ¹H and ¹³C NMR data for 3-(Phenylsulfonyl)propionic acid are

presented below.

Table 1: ¹H NMR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.2 (broad s) Singlet 1H -COOH

7.90 (d, J=7.6 Hz) Doublet 2H ortho-Ar-H

7.65 (t, J=7.4 Hz) Triplet 1H para-Ar-H

7.55 (t, J=7.6 Hz) Triplet 2H meta-Ar-H

3.40 (t, J=7.2 Hz) Triplet 2H -SO₂-CH₂-

2.80 (t, J=7.2 Hz) Triplet 2H -CH₂-COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

Chemical Shift (δ) ppm Assignment

172.5 -COOH

139.2 ipso-Ar-C

133.5 para-Ar-C

129.4 meta-Ar-C

127.8 ortho-Ar-C

53.0 -SO₂-CH₂-

30.1 -CH₂-COOH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 3-(Phenylsulfonyl)propionic acid are detailed below.
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Table 3: IR Spectroscopic Data for 3-(Phenylsulfonyl)propionic acid

Wavenumber (cm⁻¹) Intensity Assignment

3100-2500 Broad O-H stretch (Carboxylic acid)

1710 Strong C=O stretch (Carboxylic acid)

1310, 1150 Strong S=O stretch (Sulfone)

1445 Medium C=C stretch (Aromatic)

750, 690 Strong C-H bend (Aromatic)

Technique: KBr disc or nujol mull

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for 3-(Phenylsulfonyl)propionic acid

m/z Relative Intensity (%) Assignment

214 10 [M]⁺

141 100
[M - C₂H₃O₂]⁺ (Loss of

carboxymethyl radical)

77 80 [C₆H₅]⁺ (Phenyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 3-(Phenylsulfonyl)propionic acid (approximately 10-20 mg for ¹H NMR and 50-100

mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆). The solution was transferred to a 5 mm NMR tube. The spectra were recorded on

a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid 3-(Phenylsulfonyl)propionic acid was finely ground with potassium bromide

(KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull of the sample was

prepared and placed between two KBr plates. The spectrum was recorded over the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample was introduced into the instrument, typically via a direct

insertion probe or after separation by gas chromatography. The sample was ionized by a beam

of electrons with an energy of 70 eV. The resulting fragments were separated by a mass

analyzer and detected.

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-(Phenylsulfonyl)propionic acid.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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